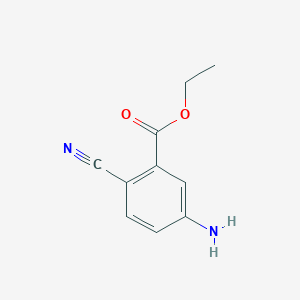
Ethyl 5-amino-2-cyanobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-amino-2-cyanobenzoate is a chemical compound that belongs to the class of benzoic acid derivatives. It is known for its unique chemical structure and biological activity, making it a valuable compound in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-2-cyanobenzoate can be achieved through several methods. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the solvent-free reaction of aryl amines with ethyl cyanoacetate at elevated temperatures (around 150°C) can yield cyanoacetanilide derivatives . Another method involves the use of bases such as potassium bis(trimethylsilyl)amide (KHMDS) in the presence of solvents like 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The choice of reaction conditions and reagents may vary to optimize yield and purity. Industrial methods often focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-amino-2-cyanobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic structures.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases or hydrazones
Common Reagents and Conditions
Common reagents used in these reactions include bases like KHMDS, solvents such as 1,4-dioxane, and various aldehydes or ketones for condensation reactions . Reaction conditions often involve moderate to high temperatures and may require specific catalysts or reaction times to achieve the desired products .
Major Products Formed
The major products formed from these reactions include heterocyclic compounds, Schiff bases, and hydrazones. These products are often of interest due to their potential biological activities and applications in medicinal chemistry .
Applications De Recherche Scientifique
Ethyl 5-amino-2-cyanobenzoate has various applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of Ethyl 5-amino-2-cyanobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal applications, the compound may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Ethyl 5-amino-2-cyanobenzoate can be compared with other similar compounds, such as:
Ethyl 2-amino-5-cyanobenzoate: Similar in structure but with different substitution patterns, leading to variations in reactivity and biological activity.
Methyl 2-cyanobenzoate: Another benzoic acid derivative with distinct chemical properties and applications.
2-Cyanomethyl benzoate: Used in similar synthetic routes but with different functional groups affecting its reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C10H10N2O2 |
|---|---|
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
ethyl 5-amino-2-cyanobenzoate |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)9-5-8(12)4-3-7(9)6-11/h3-5H,2,12H2,1H3 |
Clé InChI |
CTWJDYIXYDAWJP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=CC(=C1)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


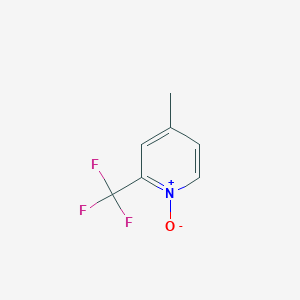
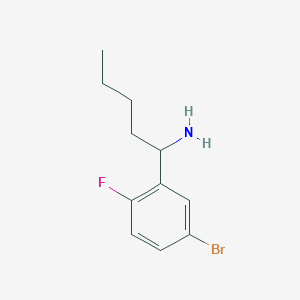
![(3S)-3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13033634.png)
![2-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B13033635.png)
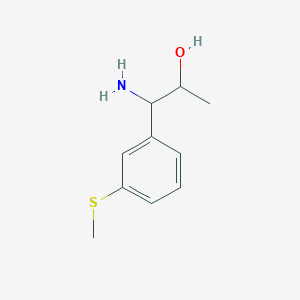
![Methyl 6-hydroxy-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B13033652.png)
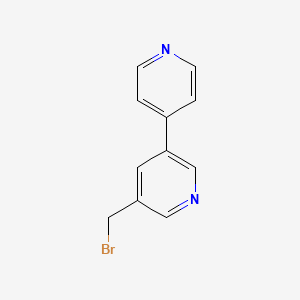

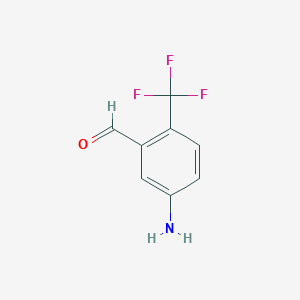
![Ethyl 8-aminobicyclo[3.2.1]octane-3-carboxylate hcl](/img/structure/B13033672.png)
![(R)-7-(2-Amino-1-((tert-butyldimethylsilyl)oxy)ethyl)-4-((tert-butyldimethylsilyl)oxy)benzo[d]thiazol-2(3H)-one](/img/structure/B13033673.png)
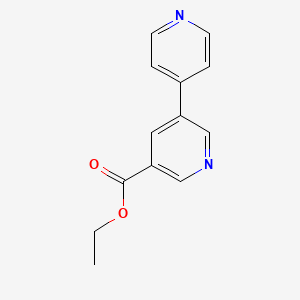

![7-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13033681.png)
